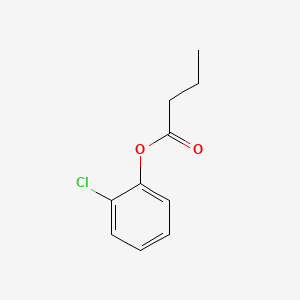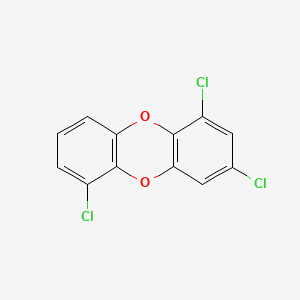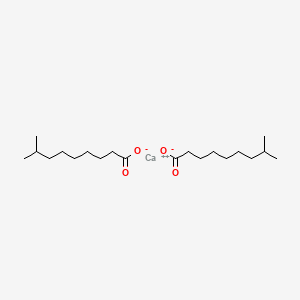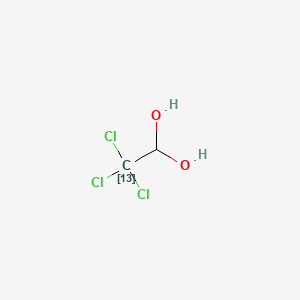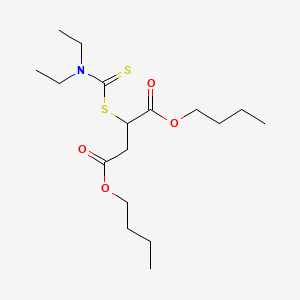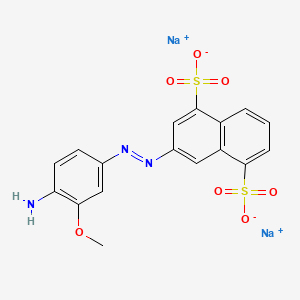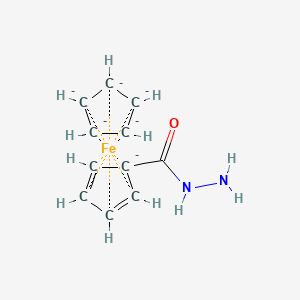
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron is a complex organometallic compound that combines the properties of cyclopentadiene, carbohydrazide, and iron
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron typically involves the reaction of cyclopentadiene with carbohydrazide in the presence of an iron catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent oxidation. One common method involves the Diels-Alder reaction, where cyclopentadiene undergoes a [4+2] cycloaddition with a suitable dienophile, followed by coordination with iron to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, the scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of iron hydrides and other reduced species.
Substitution: The compound can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron hydrides. Substitution reactions can result in a variety of iron-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to iron metabolism.
Wirkmechanismus
The mechanism of action of cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes by providing a site for electron transfer and stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through coordination bonds and facilitates their conversion to desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: This compound shares the cyclopentadienyl ligand but differs in its coordination environment and reactivity.
Ferrocene: Another iron-containing compound with cyclopentadienyl ligands, known for its stability and use in various applications.
Iron pentacarbonyl: A simpler iron complex with carbonyl ligands, used in different catalytic processes.
Uniqueness
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron is unique due to its combination of cyclopentadiene and carbohydrazide ligands, which provide distinct reactivity and coordination properties. This uniqueness makes it valuable for specific catalytic and research applications that other similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C11H12FeN2O-6 |
|---|---|
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron |
InChI |
InChI=1S/C6H7N2O.C5H5.Fe/c7-8-6(9)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,7H2,(H,8,9);1-5H;/q-1;-5; |
InChI-Schlüssel |
RWNHMWZNSOBJFE-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)NN.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


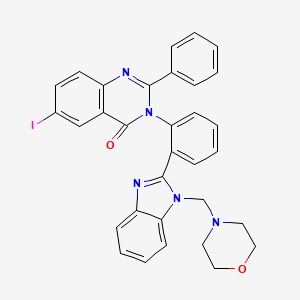
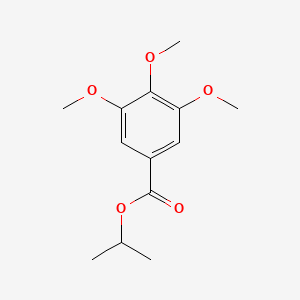
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
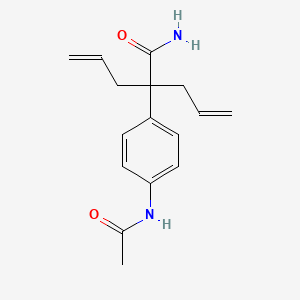
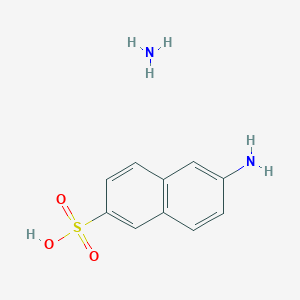
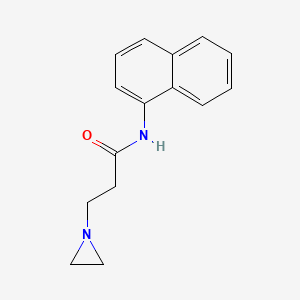
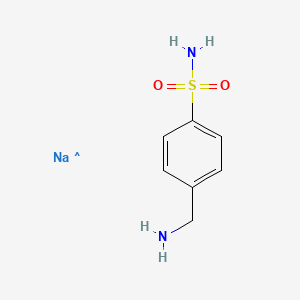
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
